
2,4-Dimethyl-6-chlorobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4,6-dimethylbenzonitrile is an organic compound with the molecular formula C9H8ClN. It is a derivative of benzonitrile, featuring chlorine and methyl substituents on the aromatic ring. This compound is of interest due to its applications in various fields, including organic synthesis and pharmaceuticals .
准备方法
Synthetic Routes and Reaction Conditions
2-Chloro-4,6-dimethylbenzonitrile can be synthesized through several methods. One common approach involves the chlorination of 4,6-dimethylbenzonitrile using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under reflux conditions to ensure complete chlorination .
Industrial Production Methods
In industrial settings, the production of 2-chloro-4,6-dimethylbenzonitrile often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
化学反应分析
Types of Reactions
2-Chloro-4,6-dimethylbenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Nucleophilic Substitution: Substituted benzonitriles with various functional groups.
Oxidation: 2-Chloro-4,6-dimethylbenzoic acid or 2-chloro-4,6-dimethylbenzaldehyde.
Reduction: 2-Chloro-4,6-dimethylbenzylamine.
科学研究应用
2-Chloro-4,6-dimethylbenzonitrile is utilized in several scientific research applications:
作用机制
The mechanism of action of 2-chloro-4,6-dimethylbenzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . The pathways involved often include inhibition of key metabolic processes, leading to the desired biological effects .
相似化合物的比较
Similar Compounds
- 2-Chloro-4,6-dimethylpyrimidine
- 2-Chloro-4,6-dimethylaniline
- 2-Chloro-4,6-dimethylphenol
Uniqueness
2-Chloro-4,6-dimethylbenzonitrile is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both chlorine and nitrile groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
属性
分子式 |
C9H8ClN |
|---|---|
分子量 |
165.62 g/mol |
IUPAC 名称 |
2-chloro-4,6-dimethylbenzonitrile |
InChI |
InChI=1S/C9H8ClN/c1-6-3-7(2)8(5-11)9(10)4-6/h3-4H,1-2H3 |
InChI 键 |
RGRIMYCTVVTBBK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)Cl)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


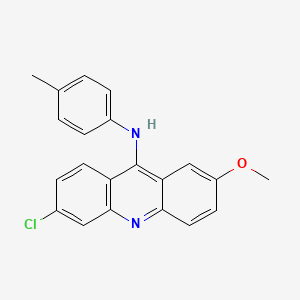
![1-(4-Hydroxy-3-methoxyphenyl)-2-(3-methoxypropyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111997.png)

![(3aS,6S,6aS)-3-oxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid;(3aR,6R,6aR)-3-oxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid](/img/structure/B14112010.png)
![Cyclopentane;ditert-butyl-[1-(5-diphenylphosphanylcyclopenta-1,3-dien-1-yl)ethyl]phosphane;iron](/img/structure/B14112016.png)
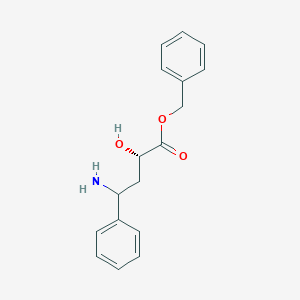

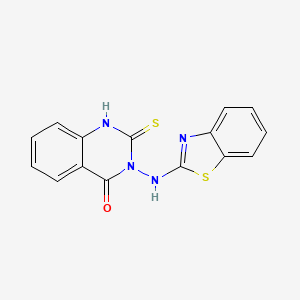
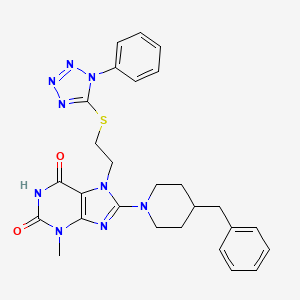
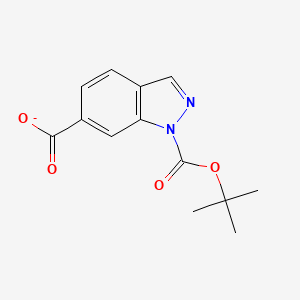
![[3-(1H-Indol-3-ylmethyl)-2-oxo-piperazin-1-YL]-acetic acid](/img/structure/B14112035.png)
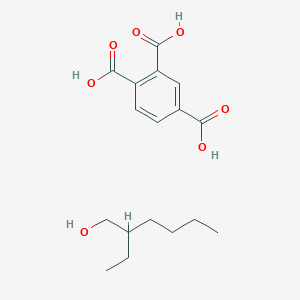
![(E)-1-[2-(4-chlorophenyl)cyclopropyl]-1-(4-nitrophenyl)-N-propoxymethanimine](/img/structure/B14112044.png)
![Cyclohexanol, 3-(2-MethyliMidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)-, (1R,3R)-](/img/structure/B14112048.png)
